Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-
CAS No.: 195871-01-3
Cat. No.: VC15925709
Molecular Formula: C13H28O3Si
Molecular Weight: 260.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195871-01-3 |
|---|---|
| Molecular Formula | C13H28O3Si |
| Molecular Weight | 260.44 g/mol |
| IUPAC Name | 4-tri(propan-2-yl)silyloxybutanoic acid |
| Standard InChI | InChI=1S/C13H28O3Si/c1-10(2)17(11(3)4,12(5)6)16-9-7-8-13(14)15/h10-12H,7-9H2,1-6H3,(H,14,15) |
| Standard InChI Key | ZPADBQXVPGCJTG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)OCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-, features a butanoic acid scaffold modified at the terminal carbon with a tris(isopropyl)silyl ether group. The TIPS moiety introduces significant steric bulk, which influences reactivity and stability. The compound’s IUPAC name, 4-[(triisopropylsilyl)oxy]butanoic acid, reflects this substitution pattern.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 195871-01-3 |
| Molecular Formula | |
| Molecular Weight | 260.44 g/mol |
| IUPAC Name | 4-[(Triisopropylsilyl)oxy]butanoic acid |
Stereochemical Considerations
Unlike chiral analogs such as (S)-3-methyl-4-((triisopropylsilyl)oxy)butanal, this compound lacks stereogenic centers, simplifying its synthesis and purification. The absence of stereochemistry broadens its utility in non-enantioselective reactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[(triisopropylsilyl)oxy]butanoic acid typically involves silylation of 4-hydroxybutanoic acid or its derivatives. A standard protocol includes:
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Substrate Preparation: 4-Hydroxybutanoic acid is activated under anhydrous conditions to enhance nucleophilicity.
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Silylation: Treatment with triisopropylsilyl chloride (TIPSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds via nucleophilic substitution, forming the silyl ether bond.
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Purification: Isolation via column chromatography or distillation to achieve high purity.
Reaction Scheme:
Industrial-Scale Production
While no industrial-scale data exists specifically for this compound, analogous silylation processes employ continuous-flow reactors to optimize yield (typically >80%) and minimize byproducts. Automated systems ensure precise stoichiometric control, critical for handling moisture-sensitive reagents.
Physicochemical Properties
Stability and Reactivity
Applications in Scientific Research
Organic Synthesis
The TIPS group serves as a transient protective moiety for hydroxyl groups, enabling selective functionalization of complex molecules. For example, in prostaglandin synthesis, analogous silyl ethers protect alcohol intermediates during chain elongation.
Analytical Chemistry
In metabolomics, silylation enhances volatility of carboxylic acids for gas chromatography-mass spectrometry (GC-MS). Trimethylsilyl analogs are common , but TIPS derivatives offer superior stability in high-temperature analyses.
Comparative Analysis with Related Compounds
Table 2: Silyl Ether Derivatives Comparison
Key Insights:
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Stability: TIPS ethers surpass trimethylsilyl (TMS) in thermal and chemical stability due to steric shielding.
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Selectivity: TBDMS offers intermediate stability, balancing ease of removal and robustness.
Challenges and Future Directions
Synthetic Limitations
Current methods require stoichiometric bases, generating hazardous waste. Catalytic silylation strategies, leveraging Lewis acids, could improve sustainability.
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